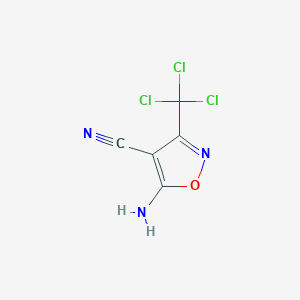![molecular formula C10H9N5 B12878257 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12878257.png)
1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a benzimidazole and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and agrochemicals. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole can be synthesized through a multi-step process involving the formation of the benzimidazole core followed by the introduction of the triazole ring. One common method involves the cyclization of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions: 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
作用機序
The mechanism of action of 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .
類似化合物との比較
1-Methyl-1H-benzimidazole: Lacks the triazole ring, resulting in different chemical properties and applications.
2-(1H-1,2,3-Triazol-1-yl)benzimidazole: Similar structure but with different substitution patterns, leading to variations in biological activity.
1-Methyl-2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole: Contains a different triazole isomer, which can affect its reactivity and interactions with biological targets.
Uniqueness: 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole is unique due to the specific positioning of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug design and material science.
特性
分子式 |
C10H9N5 |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
1-methyl-2-(triazol-1-yl)benzimidazole |
InChI |
InChI=1S/C10H9N5/c1-14-9-5-3-2-4-8(9)12-10(14)15-7-6-11-13-15/h2-7H,1H3 |
InChIキー |
GERNWBIUTVAJIB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1N3C=CN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


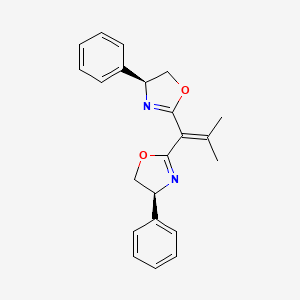

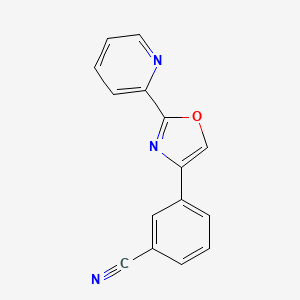


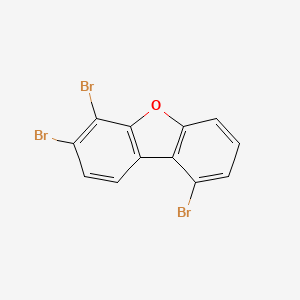
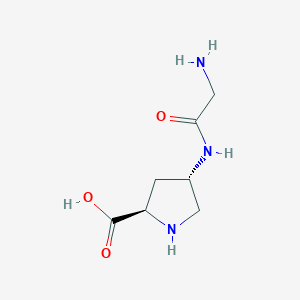
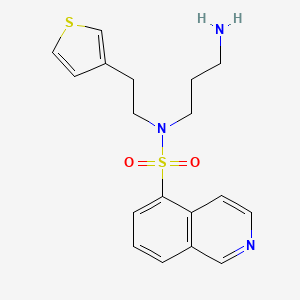
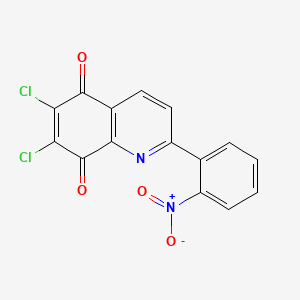
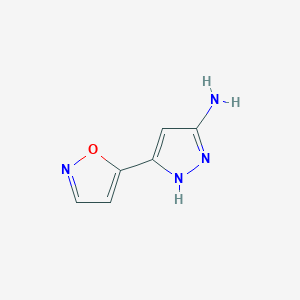
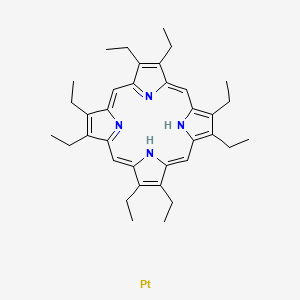
![2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol](/img/structure/B12878214.png)
![5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide](/img/structure/B12878222.png)
